molecular formula C18H16F2N4O2S B10895692 5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10895692
M. Wt: 390.4 g/mol
InChI Key: RHCAKZVPTWAFSF-ZVBGSRNCSA-N
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Description

5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a furan ring, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Furan and Indene Moieties: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the difluoromethyl group or the triazole ring, potentially leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or indene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazole-3-thiol Derivatives: Compounds with similar triazole-thiol structures.

    Difluoromethylated Compounds: Other compounds featuring the difluoromethyl group.

    Furan and Indene Derivatives: Compounds with similar furan or indene moieties.

Uniqueness

The uniqueness of 5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its combination of these structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H16F2N4O2S

Molecular Weight

390.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16F2N4O2S/c19-16(20)17-22-23-18(27)24(17)21-9-14-6-7-15(26-14)10-25-13-5-4-11-2-1-3-12(11)8-13/h4-9,16H,1-3,10H2,(H,23,27)/b21-9+

InChI Key

RHCAKZVPTWAFSF-ZVBGSRNCSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)/C=N/N4C(=NNC4=S)C(F)F

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=NN4C(=NNC4=S)C(F)F

Origin of Product

United States

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